2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine
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Overview
Description
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with chloromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine typically involves the introduction of chloromethyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 2-chloromethylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alcohols. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and coupled products with various functional groups .
Scientific Research Applications
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-bis(trifluoromethyl)pyrimidine
- 2-(Bromomethyl)-4,6-bis(trifluoromethyl)pyrimidine
- 2-(Hydroxymethyl)-4,6-bis(trifluoromethyl)pyrimidine
Uniqueness
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The chloromethyl group allows for further functionalization through substitution reactions, while the trifluoromethyl groups enhance the compound’s stability and lipophilicity. This combination of features makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H3ClF6N2 |
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Molecular Weight |
264.55 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-bis(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H3ClF6N2/c8-2-5-15-3(6(9,10)11)1-4(16-5)7(12,13)14/h1H,2H2 |
InChI Key |
AQSJBMXDBFCGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)CCl)C(F)(F)F |
Origin of Product |
United States |
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